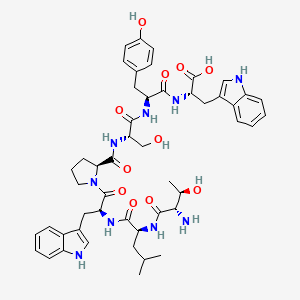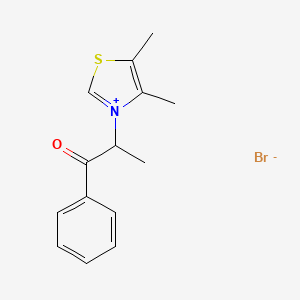![molecular formula C10H17NO3 B14181269 Ethyl 5-[(2-oxopropyl)amino]pent-4-enoate CAS No. 928255-93-0](/img/structure/B14181269.png)
Ethyl 5-[(2-oxopropyl)amino]pent-4-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-[(2-oxopropyl)amino]pent-4-enoate is an organic compound with the molecular formula C10H17NO3 It is a derivative of pentenoic acid and contains an amino group substituted with an oxopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[(2-oxopropyl)amino]pent-4-enoate typically involves the reaction of ethyl pent-4-enoate with an appropriate amine, such as 2-oxopropylamine. The reaction is usually carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions may include specific temperatures, solvents, and reaction times to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize costs while ensuring high product quality. The use of automated systems and advanced analytical techniques helps in monitoring and controlling the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-[(2-oxopropyl)amino]pent-4-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-[(2-oxopropyl)amino]pent-4-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Ethyl 5-[(2-oxopropyl)amino]pent-4-enoate exerts its effects involves its interaction with specific molecular targets. The oxopropyl group can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The compound may also participate in metabolic pathways, leading to the formation of active metabolites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 4-pentenoate: A structurally similar compound with different functional groups.
Ethyl 2-amino-2-(prop-2-en-1-yl)pent-4-enoate: Another related compound with variations in the amino group substitution.
Uniqueness
Ethyl 5-[(2-oxopropyl)amino]pent-4-enoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.
Eigenschaften
CAS-Nummer |
928255-93-0 |
|---|---|
Molekularformel |
C10H17NO3 |
Molekulargewicht |
199.25 g/mol |
IUPAC-Name |
ethyl 5-(2-oxopropylamino)pent-4-enoate |
InChI |
InChI=1S/C10H17NO3/c1-3-14-10(13)6-4-5-7-11-8-9(2)12/h5,7,11H,3-4,6,8H2,1-2H3 |
InChI-Schlüssel |
SZDJQJASWTYUDG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCC=CNCC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~3~-[(4-Fluorophenyl)methyl]-N-hydroxy-beta-alaninamide](/img/structure/B14181191.png)

![4-[2-(6-Oxo-4-propoxycyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzaldehyde](/img/structure/B14181205.png)
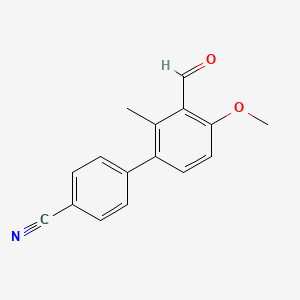
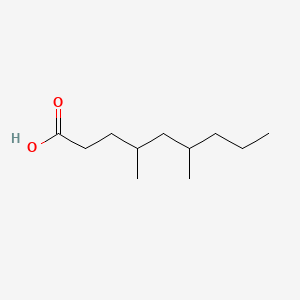
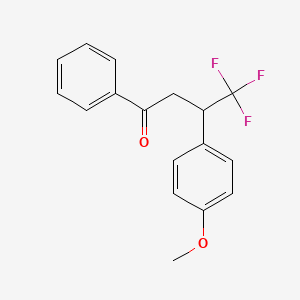
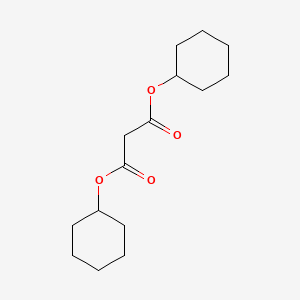
![Phenol, 4-[[2-(4-methylphenyl)-4-quinolinyl]amino]-](/img/structure/B14181226.png)
![7-Chloro-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14181237.png)
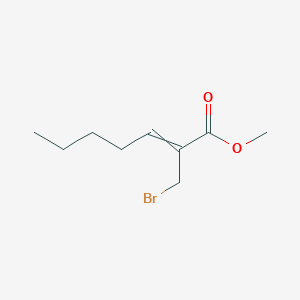
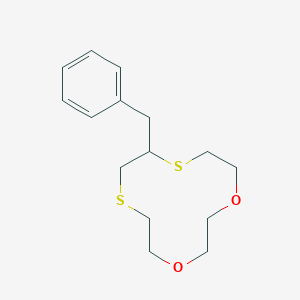
![2,2'-[Methylenebis(sulfonylethene-2,1-diyl)]bis(6-bromopyridine)](/img/structure/B14181252.png)
